

Delta-Viniferin: A Technical Guide to its Discovery, Chemistry, and Biological Activities

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Compound of Interest

Compound Name: *delta-viniferin*

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Abstract

Delta-viniferin, a resveratrol dehydrodimer, is a significant phytoalexin found in grapevines (*Vitis vinifera*) and other plants, produced in response to biotic and abiotic stresses.[1][2] As an isomer of the more commonly studied epsilon-viniferin, **delta-viniferin** has garnered interest for its own unique and potent biological activities, including strong antioxidant properties.[3][4] This document provides a comprehensive technical overview of the discovery and history of **delta-viniferin**, its physicochemical properties, and detailed methodologies for its isolation, synthesis, and biological evaluation. It is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History

Delta-viniferin is a stilbenoid, a class of natural phenols characterized by a C6-C2-C6 backbone. Its discovery is intrinsically linked to the extensive research on resveratrol, its monomeric precursor. Initially identified as an in vitro product of the oxidative dimerization of resveratrol by enzymes like plant peroxidases or fungal laccases, it was later confirmed to be a major phytoalexin synthesized by grapevine leaves under stress.[2][5][6] Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens and environmental stressors such as fungal infections (e.g., *Plasmopara viticola* and *Botrytis cinerea*), UV radiation, and ozone treatment.[1][2][7]

Subsequent studies revealed that the concentration of **delta-viniferin** in stressed grapevine leaves can even exceed that of its well-known isomer, epsilon-viniferin, highlighting its importance in the plant's defense response.[2][8] **Delta-viniferin** has also been identified in grape cell cultures and wine, contributing to the complex phenolic profile of these products.[1][9] Its biosynthesis is thought to occur through the oxidative coupling of resveratrol radicals, a common pathway for the formation of resveratrol oligomers.[10] The presence and concentration of **delta-viniferin** can be stimulated in plant cell cultures through the application of elicitors like methyl jasmonate and jasmonic acid.[1][11]

Physicochemical Properties

Property	Value	Reference
IUPAC Name	5-[(2R,3R)-5-[(1E)-2-(3,5-Dihydroxyphenyl)ethen-1-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol	[1]
Chemical Formula	C ₂₈ H ₂₂ O ₆	[1]
Molar Mass	454.47 g/mol	[1]
Class	Stilbenoid, Resveratrol Dimer	[3]

Quantitative Biological Data

While much of the quantitative research has focused on resveratrol and epsilon-viniferin, several studies have quantified the biological activities of various viniferins. The data presented below is a summary of available information. It is important to note that some studies evaluate mixtures or other isomers, which are included for comparative purposes.

Table 3.1: Antioxidant Activity of Viniferin Isomers

Compound	Assay	IC ₅₀ (μM)	Source
ε-Viniferin	DPPH	~80	[2]
ε-Viniferin	DPPH	80.12 ± 13.79	[7][9]
ε-Viniferin	FRAP	28.81 ± 4.15	[7][9]
ε-Viniferin	NO Scavenging	350.84	[12]
trans-δ-Viniferin	DPPH	Higher activity than trans-ε-viniferin	[13]

Table 3.2: Anticancer Activity of Viniferin Isomers

Compound	Cell Line	IC ₅₀ (μM) at 72h	Source
R2-Viniferin (tetramer)	HepG2 (Hepatocellular Carcinoma)	9.7 ± 0.4	[2][14]
Hopeaphenol (tetramer)	Hep3B (Hepatocellular Carcinoma)	13.1 ± 4.1	[14]
Isohopeaphenol (tetramer)	Hep3B (Hepatocellular Carcinoma)	26.0 ± 3.0	[14]
trans-ε-Viniferin	Hep3B (Hepatocellular Carcinoma)	63	[14]
Ampelopsin A (dimer)	HepG2 (Hepatocellular Carcinoma)	76	[14]

Experimental Protocols

Isolation of trans- δ -Viniferin from Grapevine Canes by Counter-Current Chromatography

This method is adapted from a procedure for isolating resveratrol dimers from wine grape stems.[\[13\]](#)

- Sample Preparation:
 - Dry grapevine canes at room temperature in the dark for three months or lyophilise them.[\[10\]](#)
 - Grind the dried canes to a fine powder.
- Extraction:
 - Extract the powdered canes (0.5 g) with 100% methanol (6 mL) at 50°C for 165 minutes.[\[10\]](#)
 - Centrifuge the mixture at 3500 rpm for 10 minutes.
 - Collect the supernatant and evaporate to dryness under reduced pressure to obtain the crude extract.
- Counter-Current Chromatography (CCC) Purification:
 - Two-Phase Solvent System: Prepare a mixture of n-hexane/ethyl acetate/methanol/water at a volume ratio of 2:5:4:5.[\[13\]](#)
 - Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
 - CCC Operation:
 - Fill the CCC column with the stationary phase (upper phase).
 - Dissolve the crude extract in a small volume of the mobile phase and inject it into the system.

- Pump the mobile phase through the column at a suitable flow rate while rotating the column at a set speed (e.g., 800-900 rpm).
- Fraction Collection: Collect fractions of the eluent and monitor by HPLC to identify those containing trans- δ -viniferin and trans- ϵ -viniferin.
- Purity Analysis:
 - Combine the fractions containing pure **delta-viniferin**.
 - Evaporate the solvent and confirm purity (e.g., >97%) using HPLC with UV detection.[13]
 - Confirm the structure using ^1H and ^{13}C NMR spectroscopy.[13]

Total Synthesis of Dehydro- δ -viniferin

A recent efficient total synthesis of dehydro- δ -viniferin was achieved in eight steps with a 27% overall yield. The key step involves a metal-halogen exchange cyclization.[15] A previously reported nine-step synthesis utilizes an Amberlyst 15-mediated cyclodehydration of an α -aryloxyketone as the key feature, starting from methyl 4-hydroxybenzoate and 3,5-dihydroxyacetophenone.[16] These multi-step syntheses are complex and require expertise in organic chemistry. Researchers should refer to the primary literature for detailed reaction conditions and characterization data.[15][16]

DPPH Radical Scavenging Assay for Antioxidant Activity

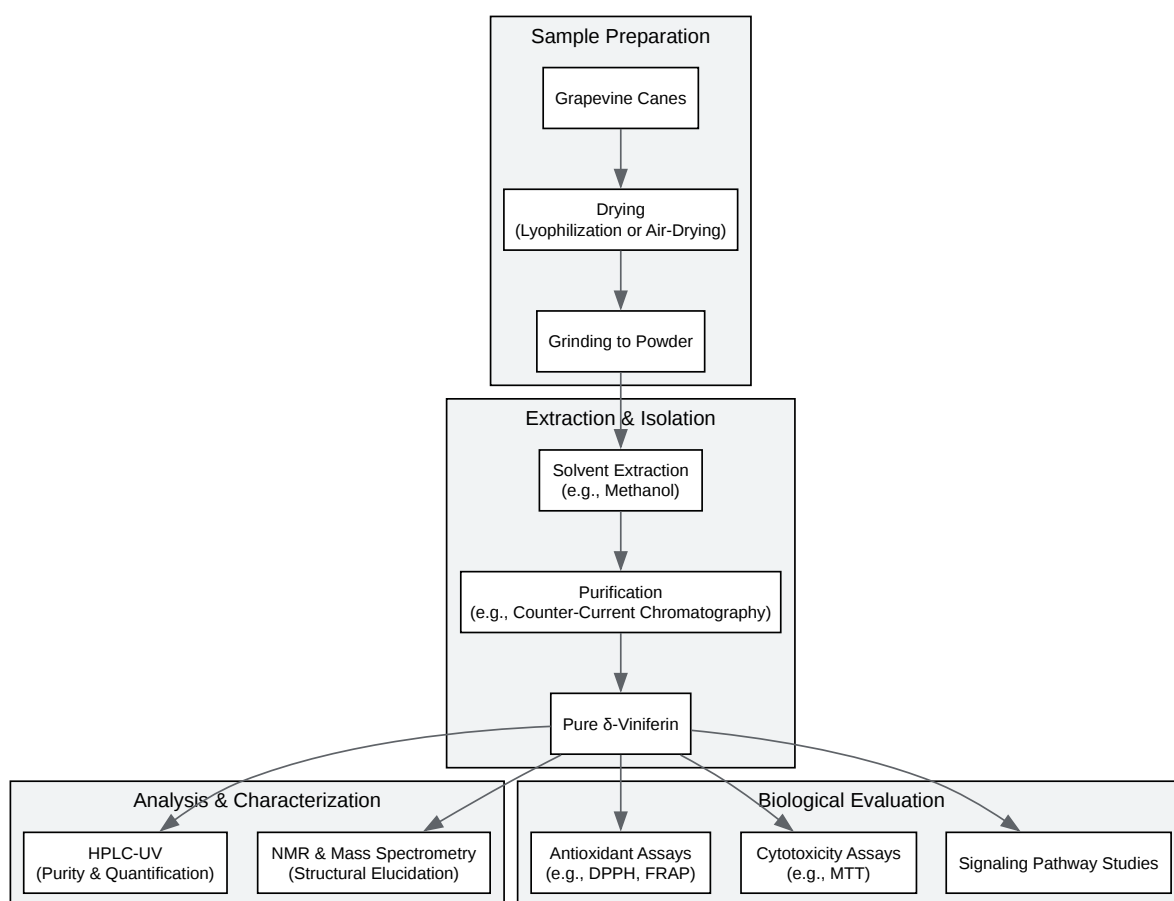
This protocol is a standard method for assessing in vitro antioxidant capacity.[13][17]

- Reagent Preparation:
 - Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
 - Prepare a series of dilutions of **delta-viniferin** in methanol.
- Assay Procedure:
 - In a 96-well plate, add a fixed volume of the DPPH solution to each well.

- Add an equal volume of the **delta-viniferin** dilutions (or methanol as a blank control) to the wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of each well at ~517 nm using a microplate reader.
- Calculation:
 - Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
 - Plot the % inhibition against the concentration of **delta-viniferin** and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

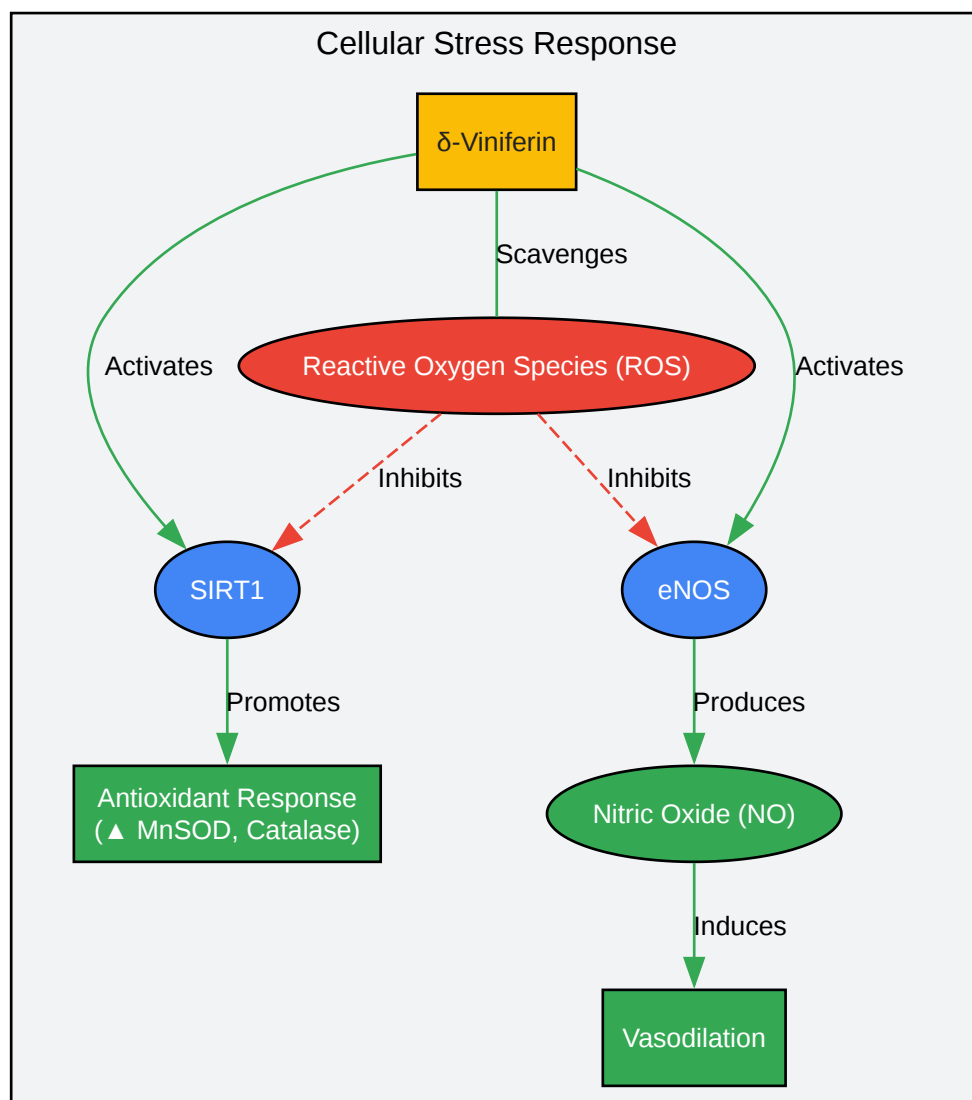


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Caption: Experimental workflow for **delta-viniferin** extraction and analysis.

Postulated Signaling Pathway

Resveratrol and its derivatives are known to modulate pathways associated with oxidative stress and cellular health, such as those involving SIRT1 and endothelial Nitric Oxide Synthase (eNOS).[18][19] While direct evidence for **delta-viniferin** is still emerging, it is hypothesized to act on similar pathways.



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Caption: Postulated antioxidant and vascular effects of **delta-viniferin**.

Conclusion

Delta-viniferin represents a promising yet under-explored natural product with significant biological potential, particularly as an antioxidant. Its discovery as a major phytoalexin in grapevines underscores its ecological importance and hints at its potent bioactivity. While robust methods for its isolation and synthesis are available, further research is required to fully elucidate its mechanisms of action, particularly its specific interactions with cellular signaling pathways like SIRT1 and eNOS. The quantitative data, while still limited compared to its parent compound resveratrol, suggests that **delta-viniferin** is a valuable lead compound for the development of new therapeutics. This guide provides a foundational resource for scientists to advance the study of this intriguing resveratrol dimer.

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